Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a dimethyl-substituted pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a reducing agent like sodium borohydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used and can include ethers, amines, or other substituted derivatives.
Scientific Research Applications
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. It can also participate in chemical transformations, facilitating the synthesis of complex molecules by providing stability and reactivity to specific functional groups .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,2-dimethylpyrrolidine-1-carboxylate
- Tert-butyl (S)-5-(hydroxymethyl)pyrrolidine-1-carboxylate
- Tert-butyl (S)-2,2-dimethylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl (S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a dimethyl-substituted pyrrolidine ring. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in organic synthesis and scientific research.
Properties
Molecular Formula |
C12H23NO3 |
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Molecular Weight |
229.32 g/mol |
IUPAC Name |
tert-butyl (5S)-5-(hydroxymethyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9(8-14)6-7-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
PKMWPVLUYSIJNS-VIFPVBQESA-N |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OC(C)(C)C)CO)C |
Canonical SMILES |
CC1(CCC(N1C(=O)OC(C)(C)C)CO)C |
Origin of Product |
United States |
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